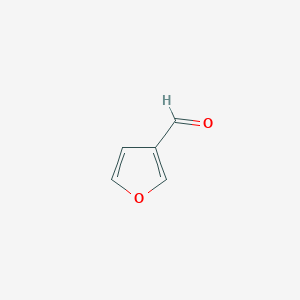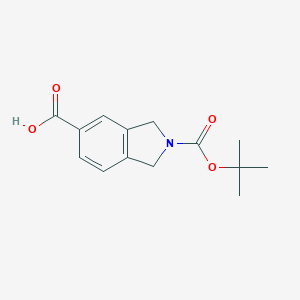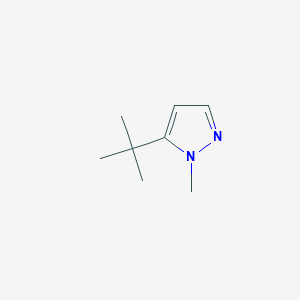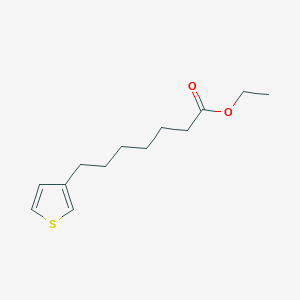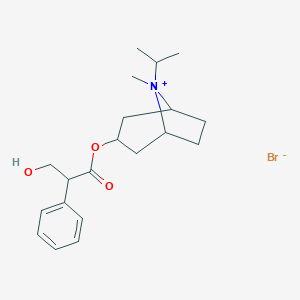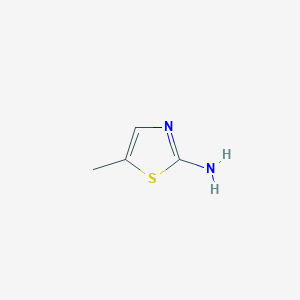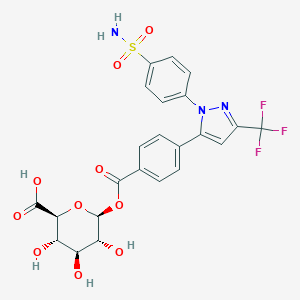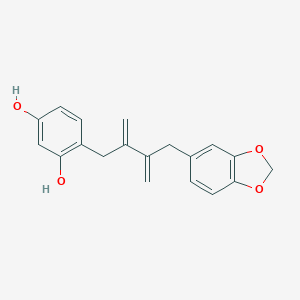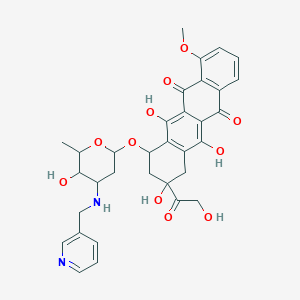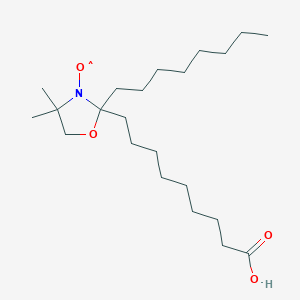
10-Doxylstearic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Doxylstearic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H43NO4 and its molecular weight is 385.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Ionic Aggregates in Polymer Membranes
Recent advances in polymer science have utilized 10-Doxylstearic acid, especially in understanding the self-assembly, structure, and dynamics within poly(ethylene-co-methacrylic acid) (EMAA) ionomer membranes. Electron Spin Resonance (ESR) studies employing doxylstearic acids have provided profound insights into the microphase-separated structures of these materials. This research is pivotal for developing advanced membrane technologies with specific applications in water purification and energy conversion systems (Kutsumizu & Schlick, 2005).
Role in Antioxidant Activity Analysis
This compound also plays a crucial role in the analytical measurement of antioxidant activity, particularly in biological and food samples. The compound is part of a suite of probes used in various assays to determine the scavenging capacity of antioxidants against free radicals, thereby assisting in the understanding of oxidative stress and its biological implications. This analysis is fundamental in the study of diseases associated with oxidative damage and the development of antioxidant-rich nutritional supplements (Munteanu & Apetrei, 2021).
Investigating Molecular Dynamics and Environment
The unique properties of this compound, particularly its spin label characteristics, allow for detailed investigation into the molecular dynamics and local environments within complex biological systems. By integrating these probes into membranes or proteins, researchers can gain valuable information on mobility, polarity, and phase transitions at the molecular level. This application is crucial for developing new materials with specific biological, chemical, or physical properties, facilitating advancements in biomaterials and nanotechnology (Pei et al., 2016).
Environmental Remediation and Pollution Control
Emerging research has explored the use of this compound derivatives in environmental remediation efforts, particularly in the adsorption and breakdown of pollutants. The compound's chemical structure can be tailored to target specific pollutants, offering a versatile tool for cleaning water and soil environments contaminated with organic compounds or heavy metals. This application highlights the potential of this compound in contributing to sustainable environmental management practices (Ibrahim et al., 2020).
Safety and Hazards
The safety data sheet for Stearic acid, which is a related compound, indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .
Relevant Papers
Several papers have been published on the topic of 10-Doxylstearic acid and its effects on the structure and dynamics of model bilayers in water . These papers provide more detailed information on the subject.
Biochemical Analysis
Cellular Effects
The effects of 10-Doxylstearic acid on various types of cells and cellular processes are primarily studied in the context of lipid bilayers. It has been found that the insertion of this compound in the bilayer at a concentration of 1:70 produces local and global perturbations in the gel-like phase .
Molecular Mechanism
The mechanism by which this compound exerts its effects at the molecular level is thought to be through its interaction with lipid bilayers. The doxyl reorientation senses the dynamics of the layers, determined by the correlation between the gauche defect transitions of the labeled alkyl chain and its environment .
Properties
IUPAC Name |
9-(3-hydroxy-4,4-dimethyl-2-octyl-1,3-oxazolidin-2-yl)nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQIPLZVWJLVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
